![molecular formula C9H16O2 B2961136 (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid CAS No. 2248214-94-8](/img/structure/B2961136.png)
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid
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Overview
Description
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid, also known as DMCPA, is a cyclopropane-containing amino acid that has been synthesized and studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic effects in animal models, and has been investigated as a potential therapeutic agent for the treatment of chronic pain and inflammation. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has also been studied for its potential use in the development of novel antibiotics, as it has been shown to have antibacterial activity against a variety of pathogenic bacteria.
Mechanism Of Action
The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is not fully understood, but it is thought to involve modulation of the activity of ion channels and receptors in the nervous system. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been shown to inhibit the activity of TRPA1, a calcium-permeable ion channel that is involved in pain and inflammation, as well as the activity of P2X3 receptors, which are involved in pain transmission.
Biochemical and Physiological Effects
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models, and has been investigated as a potential therapeutic agent for the treatment of chronic pain and inflammation. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has also been shown to have antibacterial activity against a variety of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
One advantage of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is its high enantiomeric purity, which makes it a useful tool for studying the effects of stereoisomerism on biological activity. However, one limitation of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid. One area of interest is the development of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the effects of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid on other ion channels and receptors in the nervous system, in order to gain a better understanding of its mechanism of action. Additionally, (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid could be investigated as a potential therapeutic agent for other conditions, such as bacterial infections and neurological disorders.
Synthesis Methods
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid can be synthesized using a variety of methods, including the reaction of cyclopropylmethyl Grignard reagents with chiral alpha-chloroesters, as well as the reaction of cyclopropylmethyl Grignard reagents with chiral alpha-chloroamides. These methods have been reported to yield (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid with high enantiomeric purity.
properties
IUPAC Name |
(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)4-7-5-9(7,2)3/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHCQYVFSKPUJP-ULUSZKPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid |
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